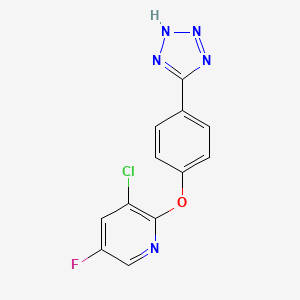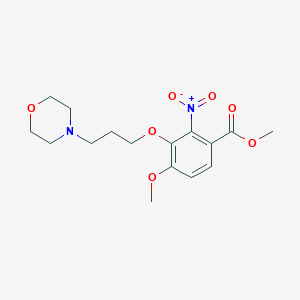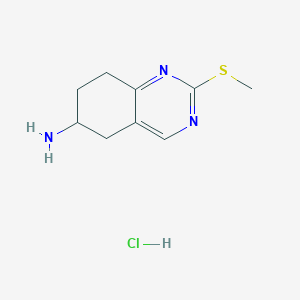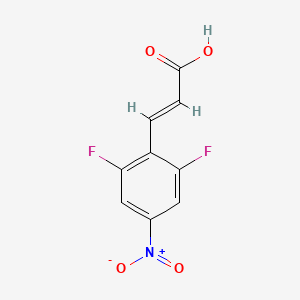![molecular formula C5H6N4 B13728257 7H-Imidazo[1,5-A]imidazol-2-amine CAS No. 344330-36-5](/img/structure/B13728257.png)
7H-Imidazo[1,5-A]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Imidazo[1,5-A]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Imidazo[1,5-A]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,2-diaminobenzene with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Imidazo[1,5-A]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazoles.
Applications De Recherche Scientifique
7H-Imidazo[1,5-A]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 7H-Imidazo[1,5-A]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, such as signal transduction, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,5-a]quinoxaline: Exhibits anticancer activity and is used in drug development.
Imidazo[4,5-b]pyridine: Acts as a GABA receptor agonist and is used in the treatment of neurological disorders.
Uniqueness: 7H-Imidazo[1,5-A]imidazol-2-amine stands out due to its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its versatility makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
344330-36-5 |
|---|---|
Formule moléculaire |
C5H6N4 |
Poids moléculaire |
122.13 g/mol |
Nom IUPAC |
7H-imidazo[1,2-c]imidazol-2-amine |
InChI |
InChI=1S/C5H6N4/c6-4-2-9-3-7-1-5(9)8-4/h2-3H,1,6H2 |
Clé InChI |
QORKUDNWXBVIJS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC(=CN2C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)






![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
